molecular formula C13H20Cl2N2O2 B018829 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride CAS No. 106261-49-8

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Katalognummer B018829
CAS-Nummer: 106261-49-8
Molekulargewicht: 307.21 g/mol
InChI-Schlüssel: ISHROKOWRJDOSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The compound 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride has been synthesized through various methods. Lu Xiao-qin (2010) detailed a synthesis from 4-methylbenzoic acid via α-bromination, followed by amination without separation, achieving a yield up to 81.5% under optimized conditions (Lu Xiao-qin, 2010). Another efficient synthesis approach elaborated by Koroleva et al. (2012) involves direct reductive alkylation of 1-methylpiperazine yielding 95–99%, proving the process's scalability for large-scale synthesis (Koroleva et al., 2012).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Imatinib

  • Summary of Application: This compound is used as an intermediate in the synthesis of Imatinib , a drug used in the treatment of chronic myeloid leukemia . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase .
  • Methods of Application: The synthesis of Imatinib involves the coupling of the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent . The aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride are the two key intermediates .
  • Results or Outcomes: Imatinib has shown unprecedented efficacy for the treatment of Bcr-Abl positive chronic myeloid leukemia . It has also been found to have an inhibitory effect on other tyrosine kinase targets .

2. Crystal Structure Analysis

  • Summary of Application: The compound is used in crystal structure analysis . The crystal structure of this compound influences the twist angles of the benzyl and piperazin-1-yl rings and helps stabilize crystal packing in the unit cell .
  • Methods of Application: The crystal structure of the compound is analyzed using X-ray diffraction . The compound crystallizes in the monoclinic space group C 2/c .
  • Results or Outcomes: The dihedral angle between the mean plane of the benzyl ring and the piperazin-1-yl group is 80.4 (2)° . Two separate two-center (acceptor bifurcated) Cl − ···H– (N,O) hydrogen bonds are observed .

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;;/h2-5H,6-10H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHROKOWRJDOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438349
Record name 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

CAS RN

106261-49-8
Record name 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106261498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-((4-METHYL-1-PIPERAZINYL)METHYL)BENZOIC ACID DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ6E7RG2D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a well-stirred suspension consisting of 17.1 g. (0.10 mole) of α-chloro-p-toluylic acid in 150 ml of absolute ethanol under a nitrogen atmosphere at room temperature (˜20° C.), a solution consisting of 44.1 g. (0.44 mole) of N-methylpiperazine dissolved in 50 ml. of ethanol was added dropwise. The resulting reaction mixture was refluxed for a period of 16 hours and then cooled to room temperature. The cooled reaction mixture was concentrated in vacuo and the thus obtained residue partitioned between 100 ml of diethyl ether and 100 ml of 3N aqueous sodium hydroxide. The separated aqueous layer was then washed three times with 100 ml of diethyl ether, cooled in an ice-water bath and subsequently acidified with concentrated hydrochloric acid. The resulting solids were filtered and air-dried, followed by trituration with 150 ml of boiling isopropyl alcohol and stirring for a period of two minutes. After filtering while hot and drying the product there were obtained 9.4 g (35%) of pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride (9) as the hemihydrate, m.p. 310°-312° C. MS: 235.1 (M+H); 1H NMR (D2O) δ 8.04 (d, J=8.21 Hz, 2H), 7.59 (d, J=8.21 Hz, 2H), 3.50 (s, 2H), 3.63 (br, 8H), 2.97 (s, 3H); 13C NMR δ 170.18, 133.13, 131.91, 130.90, 60.22, 50.61, 48.77, 43.25.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.44 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The synthesis of WBZ4, as shown in scheme 3 below, begins with treatment of 2-methyl-5-nitroaniline (1) with 65% nitric acid in ethanol followed by the addition of cyanoamide to give the corresponding 2-methyl-5-nitroaniline-guanidine nitrate (2). Once completed, nicotinate (3) was first treated with sodium hydrate and refluxed with ethyl acetate to form methyl 6-methylnicotinylacetate. The intermediate acetate was then hydrolyzed to form 3-Acetyl-6-methylpyridine (4). The product (4) was treated with methyl dimethoxyforamide to give 3-dimethylamino-1-(3-(6-methyl-pyridyl)-2-propene-1-one (5). The nitrate salt (2) is treated with (5) and sodium hydroxide in refluxing isopropanol to give N-(2-Methyl-5-nitrophenyl)-4-(3-(6-methyl-pyridyl))-2-pyrimidine-amine (6) which is subsequently hydrogenated with 10% palladium on carbon to give N-(2-Methyl-5-aminophenyl)-4-(3-6-methyl-pyridyl)-2-pyrimidine-amine (7). The WBZ4 synthesis will consist of the reaction of α-chloro-p-toluylic acid (8) with 4-methyl-piperazine in ethanol followed by treatment with concentrated HCl to give the corresponding dihydrochloride 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid (9) which is subsequently treated with thionyl chloride to give the corresponding acid chloride dihydrochloride (10). Subsequent condensation with N-(2-Methyl-5-aminophenyl)-4-(3-(6-methyl)-pyridyl)-2-pyrimidine-amine (7) in pyridine affords Formula 5 (WBZ4).
[Compound]
Name
N-(2-Methyl-5-aminophenyl)-4-(3-6-methyl-pyridyl)-2-pyrimidine-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Citations

For This Compound
10
Citations
EV Koroleva, AP Kadutskii, AV Farina, JV Ignatovich… - Tetrahedron …, 2012 - Elsevier
A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium …
Number of citations: 21 www.sciencedirect.com
JP Jasinski, RJ Butcher, L Mallesha… - Journal of Chemical …, 2009 - Springer
The title compound, a salt of C 13 H 20 O 2 2+ 2Cl − 0.5 H 2 O, (I), crystallizes in the monoclinic space group C 2/c with unit cell parameters a = 34.091(4) Å, b = 7.2312(4) Å, c = 12.5827…
Number of citations: 5 link.springer.com
JP Jasinski, RJ Butcher, L Mallesha… - Journal of Chemical …, 2009 - hero.epa.gov
The title compound, a salt of C13H20O2 (2+) 2Cl (-) 0.5 H2O,(I), crystallizes in the monoclinic space group C 2/c with unit cell parameters a= 34.091 (4) angstrom, b= 7.2312 (4) …
Number of citations: 2 hero.epa.gov
H Liu, W **a, Y Luo, W Lu - Monatshefte für Chemie-Chemical Monthly, 2010 - Springer
A convenient method has been developed for the synthesis of imatinib and two of its intermediates. N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, obtained from 2-(…
Number of citations: 24 link.springer.com
Y Mao, W Zhu, X Kong, Z Wang, H **e, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
36 new compounds with the typical skeleton of 4-anilino-5-vinyl/ethynyl pyrimidine, 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine, and m-amino-N-phenylbenzamide, are designed, …
Number of citations: 34 www.sciencedirect.com
JD Dietrich - 2008 - search.proquest.com
Today, current drug discovery and lead generation efforts focus on high throughput screening of large chemical libraries as the primary source of lead candidates. A lack of investment …
Number of citations: 2 search.proquest.com
EV Koroleva, KN Gusak, AL Ermolinskaya… - Russian Journal of …, 2013 - Springer
A simple and highly efficient procedure has been proposed for the synthesis of heterocyclic and aromatic N-benzyl amines via reductive amination of substituted aromatic aldehydes in …
Number of citations: 7 link.springer.com
AS Ivanov, SV Shishkov - Monatshefte für Chemie-Chemical Monthly, 2009 - Springer
A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved. Imatinib was assembled by coupling the amine and carboxylic acid …
Number of citations: 21 link.springer.com
P Sairam, R Puranik, AS Kelkar, S Sasikiran… - Synthetic …, 2003 - Taylor & Francis
Synthesis of 4-(4-methyl piperazinomethyl) benzoic acid (1) from a commercially available and inexpensive starting material with enhanced yields. This acid (1) is then further used for …
Number of citations: 23 www.tandfonline.com
AV Kurkin, A Altieri, IA Andreev, AK Debnath - JSM Chemistry, 2016 - ncbi.nlm.nih.gov
The 2-oxo-1, 2-dihydroquinoline Chemotype is well represented among screening compound collection. However, the chemical space of 2-oxo-1, 2-dihydroquinoline has not been …
Number of citations: 1 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.